Obscurolide A2
Overview
Description
Obscurolide A2 is a naturally occurring compound isolated from the soil-derived bacterium Streptomyces alboniger
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Obscurolide A2 involves the fermentation of Streptomyces alboniger in a nutrient-rich medium. The compound is then isolated and purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. Advanced biotechnological techniques, including gene regulation and metabolic engineering, are employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Obscurolide A2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Obscurolide A2 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying butyrolactone chemistry and developing new synthetic methodologies.
Biology: this compound is used to investigate the biological pathways and mechanisms of action of butyrolactones in microbial systems.
Medicine: The compound has shown potential as an inhibitor of phosphodiesterases, making it a candidate for developing new therapeutic agents for diseases involving cyclic AMP signaling pathways.
Industry: this compound and its derivatives are explored for their potential use in industrial applications, such as biocatalysis and the production of bioactive compounds
Mechanism of Action
The mechanism of action of Obscurolide A2 involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit phosphodiesterases, which are enzymes that regulate the levels of cyclic AMP in cells. By inhibiting these enzymes, this compound can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Obscurolide A1: Another butyrolactone derivative with similar biological activities but differing in its chemical structure.
Streptazolin: A compound with a similar skeleton but distinct functional groups, leading to different biological properties.
γ-Butyrolactone: A simpler butyrolactone that serves as a precursor for more complex derivatives like Obscurolide A2
Uniqueness of this compound: this compound is unique due to its specific functional groups and the presence of an aromatic polyketide moiety. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Properties
IUPAC Name |
4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,9-10,13-14,16,18H,8H2,1H3/b7-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWSNUDETVRFF-FARCUNLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144398-00-5 | |
Record name | Obscurolide A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144398005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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